molecular formula C21H23N3O3S2 B12160854 5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12160854
M. Wt: 429.6 g/mol
InChI Key: QMBDWGWDEREOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule featuring multiple functional groups, including a furan ring, a piperidine moiety, and a thieno[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a Suzuki coupling reaction or a similar cross-coupling method to attach the furan moiety.

    Attachment of the piperidine group: This can be done via nucleophilic substitution or reductive amination.

    Final assembly:

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow chemistry to ensure high yield and purity. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thieno rings.

    Reduction: Reduction reactions might target the carbonyl groups or the double bonds in the prop-2-en-1-yl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the furan and thieno rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with various biological targets.

Industry

In the industrial sector, it can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The unique combination of functional groups in 5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H23N3O3S2/c1-3-9-24-20(26)18-15(16-8-7-14(2)27-16)12-28-19(18)22-21(24)29-13-17(25)23-10-5-4-6-11-23/h3,7-8,12H,1,4-6,9-11,13H2,2H3

InChI Key

QMBDWGWDEREOPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCC4)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.